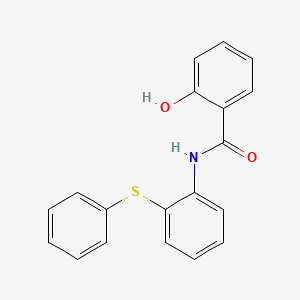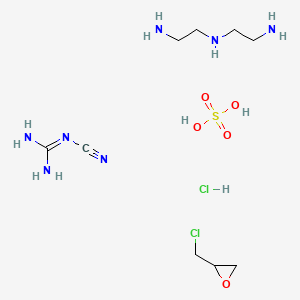
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which combines guanidine, cyano groups, and polymer chains, making it a versatile material for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate typically involves the reaction of guanidine with cyano groups and polymerization with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient polymerization and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
化学反应分析
Types of Reactions
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups .
科学研究应用
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in the study of biological processes and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Guanidine, cyano-polymer with N-(2-aminoethyl)-1-2ethanediamine and ammonium chloride: This compound shares a similar polymer structure but differs in the presence of ammonium chloride instead of (chloromethyl)oxirane.
Guanidine, N-cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate: Another similar compound with sulfate groups instead of hydrochloride sulfate.
Uniqueness
The uniqueness of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate lies in its specific combination of functional groups and polymer structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
属性
CAS 编号 |
76649-42-8 |
|---|---|
分子式 |
C9H25Cl2N7O5S |
分子量 |
414.31 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C4H13N3.C3H5ClO.C2H4N4.ClH.H2O4S/c5-1-3-7-4-2-6;4-1-3-2-5-3;3-1-6-2(4)5;;1-5(2,3)4/h7H,1-6H2;3H,1-2H2;(H4,4,5,6);1H;(H2,1,2,3,4) |
InChI 键 |
ZIFVEBUBVVJCOP-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CCl.C(CNCCN)N.C(#N)N=C(N)N.OS(=O)(=O)O.Cl |
相关CAS编号 |
76649-42-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

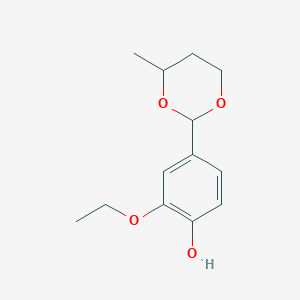
![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)
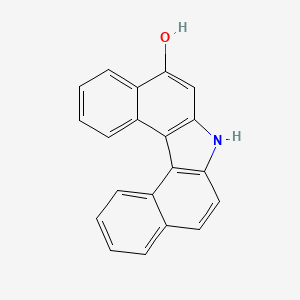

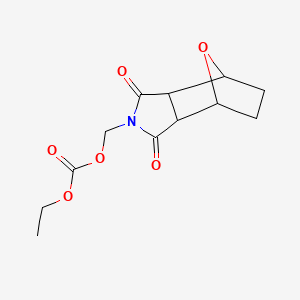
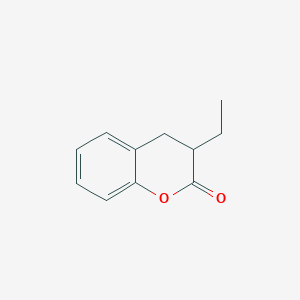
![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
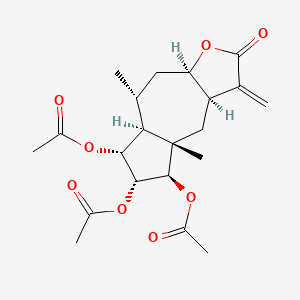
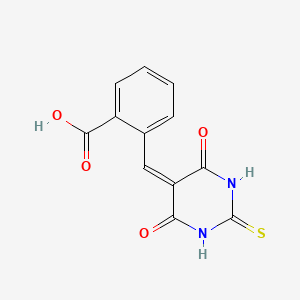
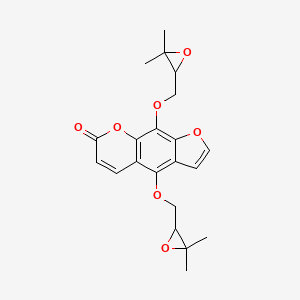
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
